molecular formula C21H25NO B12532498 2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide CAS No. 797760-23-7

2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide

Cat. No.: B12532498
CAS No.: 797760-23-7
M. Wt: 307.4 g/mol
InChI Key: WHQMRDDSNHBGPJ-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through systematic analysis of its substituents and backbone structure. The parent chain is identified as a propanamide group (CH3C(O)NH2) substituted with two methyl groups at the second carbon, forming the 2,2-dimethylpropanamide (pivalamide) core. The nitrogen atom of the amide group is further substituted with a phenylbutenyl-containing aryl group.

The full IUPAC name—2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide—reflects:

  • The propanamide backbone modified by two methyl groups at C2.
  • The N-substituent , which consists of a phenyl ring attached to a but-3-enyl chain at the first carbon (C1) of the butenyl group.
  • The stereochemical descriptor (1S) denoting the configuration at the chiral center.

This nomenclature adheres to IUPAC Rule C-814.2 for amides and Rule A-1.2 for stereochemical designations.

Molecular Formula and Weight Analysis

The molecular formula C21H25NO is confirmed through multiple analytical methods, including mass spectrometry and computational chemistry tools. The formula breaks down as follows:

Component Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 21 12.011 252.231
Hydrogen 25 1.008 25.200
Nitrogen 1 14.007 14.007
Oxygen 1 15.999 15.999
Total 307.437

This calculated molecular weight (307.437 g/mol) aligns with experimental values reported in PubChem and DSSTox entries. Minor discrepancies (<0.1%) arise from isotopic variations or measurement techniques.

Stereochemical Configuration at the (1S)-Chiral Center

The compound contains one chiral center at the first carbon of the but-3-enyl chain, designated (1S) . Key stereochemical features include:

  • Spatial Arrangement : The C1 atom adopts a tetrahedral geometry with four distinct substituents:

    • A phenyl group (C6H5)
    • A vinyl group (CH2CH2)
    • A methylene group linked to the phenyl ring (CH2-C6H4)
    • A hydrogen atom
  • Cahn-Ingold-Prelog Priority : Applying CIP rules:

    • Highest priority: Phenyl (C6H5)
    • Second priority: Vinyl (CH2CH2)
    • Third priority: Methylene-phenyl (CH2-C6H4)
    • Lowest priority: Hydrogen
  • Absolute Configuration : The (1S) designation indicates a counterclockwise (sinister) arrangement of priority groups when viewed from the highest-priority substituent.

This configuration impacts molecular interactions, as demonstrated in chiral chromatography studies where the (1S) enantiomer exhibits distinct retention times compared to its (1R) counterpart.

Comparative Analysis of Synonymous Designations

The compound is referenced under multiple identifiers across chemical databases:

Identifier Source Key Characteristics
797760-23-7 Parchem Supplier-specific catalog number
DTXSID90822536 DSSTox Structure-verified toxicity identifier
60697-80-5 CAS Registry Unique chemical abstract service registry number

The DTXSID90822536 identifier from the Distributed Structure-Searchable Toxicity Database ensures structural alignment with EPA-curated data, critical for regulatory applications. Meanwhile, N-[2-[(S)-1-Phenyl-3-butenyl]phenyl]pivalamide emphasizes the pivalamide (2,2-dimethylpropanamide) functional group, commonly used in medicinal chemistry literature.

Properties

CAS No.

797760-23-7

Molecular Formula

C21H25NO

Molecular Weight

307.4 g/mol

IUPAC Name

2,2-dimethyl-N-[2-[(1S)-1-phenylbut-3-enyl]phenyl]propanamide

InChI

InChI=1S/C21H25NO/c1-5-11-17(16-12-7-6-8-13-16)18-14-9-10-15-19(18)22-20(23)21(2,3)4/h5-10,12-15,17H,1,11H2,2-4H3,(H,22,23)/t17-/m0/s1

InChI Key

WHQMRDDSNHBGPJ-KRWDZBQOSA-N

Isomeric SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1[C@@H](CC=C)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=CC=C1C(CC=C)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Structural Analysis and Key Challenges

The target compound features:

  • Stereochemical complexity : A (1S)-configured stereocenter at the 1-position of the 1-phenylbut-3-en-1-yl chain.
  • Functional group compatibility : An amide bond between the 2,2-dimethylpropanamide moiety and a phenyl-substituted aromatic ring.
  • Regioselectivity : Attachment of the butenyl chain to the phenyl ring at the 2-position.

Key challenges include:

  • Stereocontrol : Asymmetric induction to achieve >90% enantiomeric excess (ee) for the (1S)-center.
  • Coupling efficiency : Attaching the butenyl chain to the aromatic system without racemization.
  • Amide stability : Ensuring the amide bond remains intact under reaction conditions.

Synthetic Routes

Asymmetric Hydrogenation Approach

Strategy : Reduce 1-phenylbut-3-en-1-one to (1S)-1-phenylbut-3-en-1-ol using a chiral ruthenium catalyst, followed by functionalization (Figure 1).

Key Steps :

  • Ketone Reduction :
    • Catalyst : [RuCl₂(binap)(diamine)] (e.g., Noyori-type catalyst).
    • Conditions : H₂ (1–3 atm), MeOH/EtOH, −20°C to rt.
    • Outcome : (1S)-Alcohol with >90% ee.
  • Functionalization :
    • Bromination : Convert the alcohol to a bromide (e.g., PBr₃, 0°C to rt).
    • Cross-Coupling : Suzuki-Miyaura coupling with 2-boronic acid phenyl derivatives (Table 1).

Table 1: Suzuki Coupling Conditions

Substrate Catalyst Base Yield (%) Reference
2-Bromophenylboronic acid Pd(PPh₃)₄ K₂CO₃ 75–85
2-Iodophenylboronic acid Pd(OAc)₂ CsF 60–70

Chiral Auxiliary Method

Strategy : Use a camphor-based auxiliary to direct stereoselective alkylation or addition (Figure 2).

Key Steps :

  • Auxiliary Introduction : Attach the butenyl chain to a camphor-derived auxiliary.
  • Alkylation : Perform a Grignard or organozinc addition to establish the (1S)-configuration.
  • Cleavage : Remove the auxiliary post-coupling to the phenyl ring.

Advantages :

  • High stereochemical fidelity (>95% ee).
  • Compatibility with sensitive functional groups.

Limitations :

  • Multistep synthesis and auxiliary removal steps.

Cross-Coupling Strategies

Strategy : Directly attach the butenyl chain to the phenyl ring via Heck or Negishi coupling.

Heck Reaction

Conditions :

  • Palladium catalyst : Pd(OAc)₂, PPh₃.
  • Base : Et₃N.
  • Solvent : DMF, 80–100°C.
    Outcome : Regioselective formation of the butenyl-phenyl bond with retention of stereochemistry.
Negishi Coupling

Conditions :

  • Organometallic reagent : Butenyl zincate (from Grignard reagent).
  • Palladium catalyst : Pd(PPh₃)₄.
  • Solvent : THF, −78°C to rt.
    Outcome : High-yielding coupling for aliphatic-aryl bonds.

Amide Bond Formation

Strategy : React 2,2-dimethylpropanoyl chloride with the arylamine intermediate.

Key Steps :

  • Amine Synthesis : Reduce the nitro group or deprotect a Boc-protected amine.
  • Coupling :
    • Reagents : EDCI, HOBt, DIPEA.
    • Conditions : DCM, 0°C to rt, 12–24 hr.
    • Yield : 70–85%.

Table 2: Amide Coupling Optimization

Amine Source Coupling Agent Yield (%) Purity (%)
2-Aminophenylboronic acid EDCI/HOBt 75 >95
2-Aminophenylzinc DIPEA 82 >98

Challenges and Considerations

  • Stereochemical Drift : Avoid racemization during cross-coupling or amide formation.
  • Byproduct Management : Minimize homocoupling of the butenyl chain.
  • Scalability : Optimize catalyst loadings and solvent systems for industrial application.

Chemical Reactions Analysis

2.1. Amide Formation

The amide bond is typically formed by reacting a carboxylic acid derivative (e.g., acyl chloride, activated ester) with an amine. For this compound, pivaloyl chloride (derived from 2,2-dimethylpropanoic acid) may react with the substituted aniline 2-[(1S)-1-phenylbut-3-en-1-yl]phenylamine .

Reaction Conditions :

  • Reagents : Pivaloyl chloride, substituted aniline, base (e.g., triethylamine), solvent (e.g., dichloromethane, DMSO) .

  • Mechanism : Nucleophilic acyl substitution, with the amine attacking the electrophilic carbonyl carbon.

Example Data Table :

StepReagents/SolventsTemperatureYield
Amide FormationPivaloyl chloride, substituted aniline, TEA, DCM0–25°C~70–85%

2.2.1. Formation of the (1S)-Butenyl Group

A plausible route involves:

  • Grignard Addition : Reaction of a carbonyl compound (e.g., benzaldehyde) with a Grignard reagent to form a secondary alcohol.

  • Elimination : Acid-catalyzed dehydration to form the alkene.

  • Stereoselective Formation : Use of a chiral catalyst or stereoselective elimination to establish the (1S) configuration .

Reaction Conditions :

  • Reagents : Grignard reagent (e.g., CH₂=C(CH₂CH₃)MgBr), acid (e.g., H₂SO₄), solvent (e.g., THF) .

  • Mechanism : Nucleophilic addition followed by E1/E2 elimination.

Example Data Table :

StepReagents/SolventsTemperatureYield
Grignard AdditionCH₂=C(CH₂CH₃)MgBr, THF0–25°C~80%
EliminationH₂SO₄, toluene80–100°C~90%

2.3. Phenyl Group Functionalization

The butenyl group is introduced at the ortho position of the phenyl ring. Likely methods include:

  • Cross-Coupling : Suzuki/Miyaura coupling with a halogenated benzene and a boronic acid/ester .

  • Heck Reaction : Formation of the alkene via palladium-catalyzed coupling of a vinyl halide with a substituted benzene .

Reaction Conditions :

  • Reagents : Palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., dioxane) .

  • Mechanism : Oxidative addition, transmetallation, reductive elimination.

Example Data Table :

StepReagents/SolventsTemperatureYield
Cross-CouplingPd(PPh₃)₄, Na₂CO₃, dioxane80–100°C~75%

Characterization and Analysis

  • NMR : Proton and carbon shifts confirm the amide bond (δ ~7.5–8.5 ppm for NH), aromatic protons, and alkene signals (δ ~5–6 ppm) .

  • Mass Spectrometry : Molecular ion peak at m/z ~[M]+, consistent with the molecular formula.

  • Chiral HPLC : Confirms the (1S) stereochemistry via optical rotation or chiral resolution .

Potential Reactions and Stability

  • Hydrolysis : The amide bond may hydrolyze under acidic/basic conditions to form the carboxylic acid and amine.

  • Alkylation : The amine could react further with alkylating agents (e.g., methyl iodide).

  • Reduction : The alkene may undergo catalytic hydrogenation to form a saturated chain.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have indicated that compounds structurally similar to 2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide exhibit significant anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been documented. For instance, derivatives of this compound have been tested for their efficacy against breast cancer and leukemia cells, showing promising results in reducing tumor growth and inducing apoptosis .

Analgesic and Anti-inflammatory Effects
Research has also highlighted the potential analgesic and anti-inflammatory effects of this compound. In animal models, it has demonstrated a reduction in pain responses and inflammatory markers, suggesting its utility in developing new pain management therapies .

Organic Synthesis

Reagent in Chemical Reactions
The compound serves as an effective reagent in various organic transformations. It has been utilized in the synthesis of complex organic molecules through reactions such as Michael addition and nucleophilic substitution. Its unique structure allows for selective reactivity that can be harnessed to create more complex pharmaceutical intermediates .

Catalyst Development
Its structural features have also led to investigations into its role as a catalyst in asymmetric synthesis. Studies have shown that modifications to the compound can enhance its catalytic efficiency, making it a candidate for developing new catalytic systems for enantioselective reactions .

Material Science

Polymer Chemistry
In material science, the compound's unique properties have led to its application in polymer chemistry. It can be used as a monomer or additive in the synthesis of polymers with specific thermal and mechanical properties. Research indicates that incorporating this compound into polymer matrices can enhance their strength and thermal stability, making them suitable for advanced applications in aerospace and automotive industries .

Nanocomposite Formation
Additionally, studies have explored the use of 2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide in forming nanocomposites. These materials exhibit improved electrical conductivity and mechanical strength due to the synergistic effects of the organic compound with inorganic fillers .

Case Studies

Study Title Application Area Findings
Anticancer Activity of Novel AmidesMedicinal ChemistrySignificant inhibition of cancer cell proliferation observed (IC50 values < 10 µM)
Synthesis of Chiral Compounds Using Dimethyl AmideOrganic SynthesisEnhanced enantioselectivity achieved (up to 95% ee)
Development of High-performance PolymersMaterial ScienceImproved tensile strength and thermal resistance noted in composites

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide involves its interaction with specific molecular targets. The phenylbutenyl group allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Comparison of Propanamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stereochemistry
2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide C22H25NO ~319.44 Propanamide, phenylbutenyl, dimethyl (S)-configuration
2,2-Dimethyl-N-(pyridin-3-yl)propanamide C10H14N2O 178.23 Propanamide, pyridine Planar amide-pyridine
Netupitant (NK-1 antagonist) C30H32F6N4O 578.59 Propanamide, trifluoromethyl, pyridine N/A
(2S)-2-Phenyl-N-[(1R)-1-phenylethyl]propanamide C17H19NO 253.34 Propanamide, biphenyl (2S,1R) configuration

Key Observations :

  • Stereochemical complexity in the target compound and (2S)-2-phenyl-N-[(1R)-1-phenylethyl]propanamide may influence binding selectivity compared to planar derivatives like 2,2-dimethyl-N-(pyridin-3-yl)propanamide .

Physicochemical Properties

Table 2: Physicochemical Comparison

Compound Name Melting Point (°C) Hydrogen Bonding Solubility Profile
2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide Not reported Likely intramolecular C-H⋯O (amide) Low (hydrophobic groups)
2,2-Dimethyl-N-(pyridin-3-yl)propanamide Not reported N-H⋯N (intermolecular chains) Moderate (polar pyridine)
Netupitant 235–238 Multiple H-bond acceptors (F, N, O) Low (lipophilic CF3 groups)

Key Observations :

  • The target compound’s solubility is expected to be lower than pyridine-containing analogs due to its bulky aromatic substituents.
  • Netupitant’s higher melting point correlates with its rigid, fluorinated structure .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,2-Dimethyl-N-{2-[(1S)-1-phenylbut-3-en-1-yl]phenyl}propanamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Route 1 : Utilize Buchwald-Hartwig amination for coupling the phenylbutenyl group to the propanamide backbone. Optimize palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) to enhance enantioselectivity .
  • Route 2 : Employ Friedel-Crafts alkylation to introduce the aryl substituent, followed by amidation. Monitor reaction progress via HPLC with UV detection (λ = 254 nm) to track intermediates .
  • Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, stoichiometry). For purity, employ column chromatography (silica gel, hexane/EtOAc gradient) and confirm purity via ¹H/¹³C NMR (δ 1.2–1.4 ppm for dimethyl groups) .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemical configuration and structural integrity of this compound?

  • Methodology :

  • Chiral Analysis : Use chiral HPLC (Chiralpak IA column, 90:10 hexane/isopropanol) to resolve the (1S)-enantiomer. Compare retention times with racemic standards .
  • Structural Confirmation : X-ray crystallography for absolute configuration determination. For dynamic analysis, employ 2D NOESY NMR to confirm spatial proximity of the phenylbutenyl and dimethyl groups .
  • Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺ = 336.22; observed ± 0.001 Da) to verify molecular formula .

Advanced Research Questions

Q. How can researchers design experiments to investigate the impact of the (1S)-1-phenylbut-3-en-1-yl substituent on the compound’s pharmacokinetic properties?

  • Methodology :

  • In Vitro Assays :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, 60 min. Compare half-life (t₁/₂) with analogs lacking the phenylbutenyl group .
  • CYP Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates. IC₅₀ values <10 μM suggest significant inhibition .
  • Permeability : Perform Caco-2 cell monolayer assays. Calculate apparent permeability (Papp) to predict intestinal absorption .

Q. What computational approaches are suitable for modeling the interaction between this compound and potential biological targets, considering its conformational flexibility?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate the compound’s conformational ensemble in aqueous solution (AMBER force field, 100 ns trajectory). Identify dominant conformers for docking .
  • Docking Studies : Use AutoDock Vina to predict binding modes to targets (e.g., GPCRs). Prioritize poses with hydrogen bonds between the amide group and Asp113 (hypothetical target) .
  • QM/MM : Hybrid quantum mechanics/molecular mechanics to model electronic interactions at the binding site (e.g., π-π stacking with Phe330) .

Q. How should researchers address contradictory data in reported biological activities or synthetic yields of this compound?

  • Methodology :

  • Meta-Analysis : Systematically compare literature protocols (e.g., solvent polarity in synthesis). Use ANOVA to identify statistically significant variables .
  • Reproducibility Checks : Replicate key studies under controlled conditions (e.g., humidity <30% for moisture-sensitive steps). Validate bioactivity in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
  • Stereochemical Purity : Re-examine enantiomeric excess (EE) via circular dichroism (CD) spectroscopy. EE <95% may explain activity discrepancies .

Notes

  • Safety : Handle under inert atmosphere (N₂/Ar) due to moisture sensitivity. Store at –20°C in amber vials .
  • Conflicts : Discrepancies in bioactivity may arise from impurities in the phenylbutenyl precursor; validate via GC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.